Prostaglandin E2-d4

Übersicht

Beschreibung

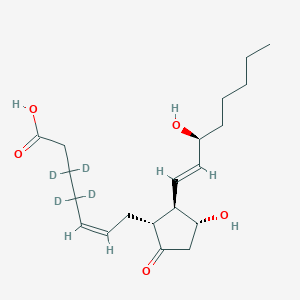

Prostaglandin E2-d4 is a deuterated form of Prostaglandin E2, containing four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is primarily used as an internal standard for the quantification of Prostaglandin E2 by gas chromatography or liquid chromatography-mass spectrometry. Prostaglandin E2 is one of the primary cyclooxygenase products of arachidonic acid and is widely investigated for its role in various physiological processes, including inflammation, fertility, and immune modulation .

Wissenschaftliche Forschungsanwendungen

Prostaglandin E2-d4 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie zur Quantifizierung von Prostaglandin E2 in komplexen biologischen Proben verwendet.

Biologie: Untersucht für seine Rolle in verschiedenen biologischen Prozessen, darunter Entzündung, Immunantwort und Zellsignalisierung.

Medizin: Studiert für seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Entzündungen, Schmerzen und Herz-Kreislauf-Erkrankungen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an spezifische Prostaglandinrezeptoren, darunter EP1, EP2, EP3 und EP4. Diese Rezeptoren sind an verschiedene Signalwege gekoppelt, die zu verschiedenen physiologischen Reaktionen führen. So stimuliert die Aktivierung von EP2- und EP4-Rezeptoren die Produktion von zyklischem Adenosinmonophosphat über Adenylatcyclase, was zu Vasodilatation und erhöhtem Blutfluss führt. Das Vorhandensein von Deuteriumatomen in this compound beeinflusst seine Bindungsaffinität oder biologische Aktivität im Vergleich zu Prostaglandin E2 nicht signifikant .

Ähnliche Verbindungen:

Prostaglandin E2: Die nicht-deuterierte Form von Prostaglandin E2, die umfassend für ihre physiologischen und pharmakologischen Wirkungen untersucht wird.

Prostaglandin E1: Ein weiteres Mitglied der Prostaglandinfamilie, bekannt für seine vasodilatierenden und entzündungshemmenden Eigenschaften.

Prostaglandin F2α: Ist an verschiedenen Fortpflanzungsprozessen beteiligt und wird für seine Rolle bei der Kontraktion der glatten Muskulatur untersucht.

Einzigartigkeit: this compound ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die in analytischen Anwendungen besondere Vorteile bieten. Die Deuteriumatome verbessern die Stabilität und Detektierbarkeit der Verbindung in der Massenspektrometrie, was sie zu einem idealen internen Standard für die quantitative Analyse macht .

Wirkmechanismus

Prostaglandin E2-d4, also known as (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid, is a deuterium-labeled variant of Prostaglandin E2 (PGE2). It plays a significant role in various physiological processes and has a wide range of effects on the body .

Target of Action

The primary targets of this compound are the four G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4 . These receptors are expressed in various combinations on the plasma membrane of cells . PGE2 modulates several key immunological processes including the activation, migration, and cytokine production of different immune cells such as dendritic cells (DCs), macrophages, and T lymphocytes .

Mode of Action

This compound interacts with its targets, the EP receptors, leading to various downstream effects. Both EP2 and EP4 signaling lead to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels through the stimulating Gαs protein . EP4 also couples to the inhibitory Gαi protein to decrease the production of cAMP . This interaction with its targets results in changes in cell function, including the dissolution of adhesion structures called podosomes, which is a first and essential step in DC maturation .

Biochemical Pathways

The activation of the EP receptors by this compound affects several biochemical pathways. The elevation of cAMP levels is a key event in these pathways . EP2 and EP4 signaling leads to distinct cAMP production profiles, with EP4 inducing a transient cAMP response and EP2 inducing a sustained cAMP response only at high PGE2 levels . This modulation of cAMP levels influences various cellular processes, including the activation, migration, and cytokine production of immune cells .

Pharmacokinetics

It is known that the compound’s activity is influenced by its interaction with the ep receptors and the resulting changes in camp levels .

Result of Action

The action of this compound results in a range of molecular and cellular effects. It influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . Its effects on immune cells, such as DCs and macrophages, include changes in activation, migration, and cytokine production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatiotemporal organization of GPCRs within the cell membrane allows these receptors to elicit fine-tuned cellular responses to different ligands . Additionally, the presence of other signaling molecules and the overall state of the cell can impact the action of this compound.

Biochemische Analyse

Biochemical Properties

Prostaglandin E2-d4 is involved in several biochemical reactions, primarily through its interaction with specific enzymes and receptors. It interacts with cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to Prostaglandin E2 . These interactions lead to various downstream effects, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In immune cells such as macrophages and dendritic cells, this compound modulates the function of these cells through the activation of EP2 and EP4 receptors . This activation leads to changes in cAMP levels, which in turn influence cell signaling pathways and gene expression . In reproductive cells, this compound plays a role in ovulation, implantation, and pregnancy by interacting with EP receptors . Additionally, this compound affects smooth muscle cells by regulating their contraction and relaxation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to EP receptors, leading to the activation of downstream signaling pathways. Upon binding to EP2 and EP4 receptors, this compound induces the production of cAMP, which activates PKA . This activation results in the phosphorylation of various target proteins, ultimately leading to changes in gene expression and cellular function . Additionally, this compound can modulate the activity of other signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, by interacting with EP receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound allows for consistent results in biochemical assays . Its effects on cellular function may change over time due to factors such as receptor desensitization and degradation . Long-term studies have shown that this compound can influence cellular processes such as inflammation and immune response over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance immune responses and promote tissue repair . At high doses, it may lead to adverse effects such as inflammation and tissue damage . Studies have shown that the optimal dosage of this compound varies depending on the specific animal model and the desired outcome .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway. It is synthesized from arachidonic acid through the action of COX enzymes and Prostaglandin E synthase . This compound can also be metabolized into various downstream products, which may have distinct biological activities . The regulation of these metabolic pathways is crucial for maintaining the balance of this compound levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Multidrug resistance-associated protein 4 (MRP4) and Prostaglandin transporter (PGT) are involved in the transport of this compound across cellular membranes . These transporters facilitate the movement of this compound to its target sites, where it can exert its biological effects . Additionally, this compound can bind to plasma proteins, which may influence its distribution and availability in the body .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific receptors and enzymes. This compound is localized in the cytosol and can be enriched in the perinuclear region . This localization is influenced by its binding to EP receptors and its involvement in the synthesis of Prostaglandin E2 . Additionally, this compound can be found in various cellular compartments, including the Golgi apparatus and plasma membrane, where it participates in signaling and metabolic processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Prostaglandin E2-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Prostaglandin E2-Molekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Der spezifische Syntheseweg kann je nach gewünschter isotopen Reinheit und der Verfügbarkeit deuterierter Ausgangsmaterialien variieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet in der Regel eine großtechnische Synthese unter Verwendung deuterierter Reagenzien und Lösungsmittel. Der Prozess kann mehrere Schritte der Reinigung und Qualitätskontrolle umfassen, um die isotopen Reinheit und chemische Stabilität des Endprodukts sicherzustellen. Die Verwendung fortschrittlicher analytischer Techniken, wie z. B. der Kernmagnetresonanzspektroskopie und Massenspektrometrie, ist unerlässlich, um die isotopen Zusammensetzung und Reinheit von this compound zu verifizieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Prostaglandin E2-d4 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von Deuteriumatomen beeinflusst, die die Reaktionskinetik und die Produktverteilung beeinflussen können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel, wie z. B. Kaliumpermanganat oder Chromtrioxid, können zur Oxidation von this compound verwendet werden. Die Reaktionsbedingungen umfassen in der Regel einen sauren oder neutralen pH-Wert und eine kontrollierte Temperatur, um eine Überoxidation zu verhindern.

Reduktion: Reduktionsmittel, wie z. B. Natriumborhydrid oder Lithiumaluminiumhydrid, können zur Reduktion von this compound verwendet werden. Die Reaktionsbedingungen können wasserfreie Lösungsmittel und niedrige Temperaturen umfassen, um eine selektive Reduktion sicherzustellen.

Substitution: Substitutionsreaktionen, die this compound beinhalten, können mit verschiedenen Nukleophilen oder Elektrophilen durchgeführt werden. Die Reaktionsbedingungen hängen von der Art des Substituenten und dem gewünschten Produkt ab.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E2: The non-deuterated form of Prostaglandin E2, widely studied for its physiological and pharmacological effects.

Prostaglandin E1: Another member of the prostaglandin family, known for its vasodilatory and anti-inflammatory properties.

Prostaglandin F2α: Involved in various reproductive processes and studied for its role in smooth muscle contraction.

Uniqueness: Prostaglandin E2-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. The deuterium atoms enhance the stability and detectability of the compound in mass spectrometry, making it an ideal internal standard for quantitative analysis .

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-YOLMOHOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347287 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34210-10-1 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

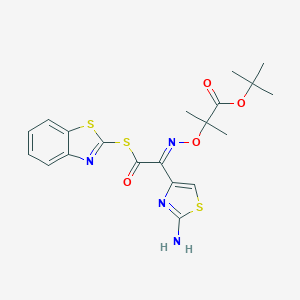

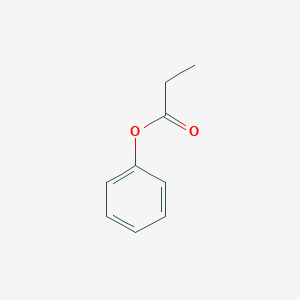

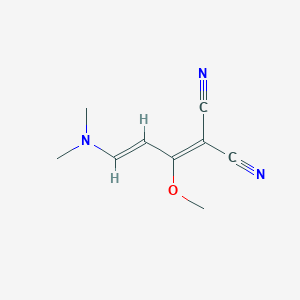

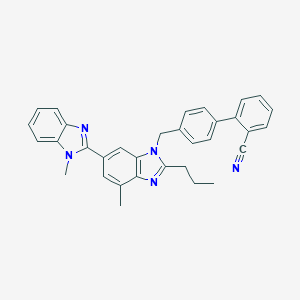

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B136007.png)